Product packaging for Vallesiachotamine(Cat. No.:CAS No. 5523-37-5)

Vallesiachotamine

Cat. No.: B1599952
CAS No.: 5523-37-5
M. Wt: 350.4 g/mol
InChI Key: NTVLUSJWJRSPSM-QOGBKHAWSA-N
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Description

Significance of Monoterpene Indole (B1671886) Alkaloids in Chemical Biology

Monoterpene indole alkaloids (MIAs) represent a vast and diverse family of over 3,000 natural products found primarily in medicinal plants. mdpi.com These complex molecules have garnered significant attention from the scientific community due to their remarkable structural diversity and wide array of biological activities. pugetsound.edursc.org The core structure of an MIA features an indole ring system, which consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, attached to a monoterpene unit. numberanalytics.comnih.gov This basic scaffold gives rise to an impressive variety of structural variants. nih.gov

The significance of MIAs in chemical biology is underscored by their therapeutic applications. Many indole-containing compounds are currently in clinical use for treating a range of conditions. Notable examples include the anticancer agents vinblastine (B1199706) and vincristine, the anti-HIV drug atevirdine, the erectile dysfunction treatment yohimbine, the antihypertensive compound reserpine, and ajmalicine (B1678821) for vascular disorders. nih.gov The broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and central nervous system stimulant effects, makes MIAs a compelling source for drug discovery and development. nih.gov Their complex and diverse structures continue to inspire research into their biosynthesis, chemical synthesis, and medicinal potential. pugetsound.edursc.org

Historical Context of Vallesiachotamine Discovery and Initial Characterization

This compound is a recognized monoterpene indole alkaloid that has been identified in various plant species, including those from the Psychotria, Uncaria, and Rauvolfia genera. researchgate.netnih.gov It was isolated from the fruits of Anthocephalus cadamba and the leaves of Palicourea rigida. nih.govnih.gov The initial characterization of this compound and its isomer, isothis compound (B1599435), revealed their potent cytotoxic activities. nih.gov

Early research focused on elucidating the structure of this compound. The UV spectrum was found to be characteristic of alkaloids of its type, and infrared spectroscopy showed absorptions typical of an NH group, an ester's carbonyl group, and a five-membered lactone ring. ucl.ac.uk Further structural confirmation was achieved through mass spectrometry and various NMR techniques. ucl.ac.uk These foundational studies paved the way for more in-depth investigations into its biological properties. For instance, research has demonstrated its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis and necrosis in cancer cells. medchemexpress.com More recent studies have explored its potential in the context of neurodegenerative diseases by examining its inhibitory effects on enzymes like catechol-O-methyltransferase. researchgate.netresearchgate.net

Classification and Structural Features within the Indole Alkaloid Family

Indole alkaloids are broadly categorized based on their structural complexity and biosynthetic origins. numberanalytics.com this compound belongs to the monoterpenoid indole alkaloids, a major class derived from the amino acid tryptophan and the monoterpene secologanin (B1681713). numberanalytics.comnih.gov The biosynthesis of nearly all MIAs proceeds through a central precursor, strictosidine (B192452). mdpi.com

MIAs are further classified into three main types based on the arrangement of the terpenoid fragment: Corynanthe, Aspidosperma, and Iboga. nih.gov this compound is classified as a Corynanthe-type alkaloid. pugetsound.edu A key structural feature of this compound is the indolo[2,3-a]quinolizidine motif, a tetracyclic system known for a wide range of biological activities. researchgate.net Specifically, it possesses an N-acrylate group in its structure. researchgate.net

The molecular formula for this compound is C₂₁H₂₂N₂O₃. nih.govebi.ac.uk Its systematic IUPAC name is methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate. nih.gov

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₂N₂O₃ nih.govebi.ac.uk
Molecular Weight350.4 g/mol nih.gov
IUPAC Namemethyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate nih.gov
InChIKeyNTVLUSJWJRSPSM-JXSBNBLESA-N nih.gov
Polar Surface Area62.4 Ų nih.gov

Reported Biological Activities of this compound

ActivityCell Line/TargetFindingsSource
AnticancerHuman lung cancer (H1299)IC₅₀ value of 4.24 μM after 72 hours. nih.gov
AnticancerHuman melanoma (SK-MEL-37)IC₅₀ of 14.7 ± 1.2 μM after 24 hours; induces apoptosis. nih.gov
Enzyme InhibitionCatechol-O-methyltransferaseIC₅₀ close to 200 μM. researchgate.net
Cell Cycle ArrestNot specifiedInduces G0/G1 arrest. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O3 B1599952 Vallesiachotamine CAS No. 5523-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5523-37-5

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (2S)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19?/m0/s1

InChI Key

NTVLUSJWJRSPSM-QOGBKHAWSA-N

SMILES

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3

Isomeric SMILES

C/C=C(/C=O)\[C@@H]1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3

Origin of Product

United States

Natural Occurrence and Distribution of Vallesiachotamine

Isolation from Psychotria Species and Related Genera

Vallesiachotamine has been frequently isolated from plants belonging to the Rubiaceae family, particularly within the genus Psychotria and the closely related genus Palicourea. Research has documented the presence of this alkaloid in several species, highlighting the chemical diversity within this plant family.

The compound has been identified in various Psychotria species, including Psychotria dichroa, Psychotria bahiensis, and Psychotria cuspidata, which has been reclassified as Palicourea acuminata. chemfaces.comtandfonline.com Further studies have led to the isolation of this compound from Psychotria suterella and Psychotria laciniata. chemfaces.comphcog.com The investigation of the aerial parts of Psychotria bahiensis from Trinidad resulted in the isolation of both (E)- and (Z)-vallesiachotamine alongside other known alkaloids. grafiati.com

The genus Palicourea is also a notable source of this alkaloid. For instance, this compound was isolated from the leaves of Palicourea rigida found in the Brazilian Cerrado. scielo.brchemistryjournal.in Phytochemical screenings of Palicourea rigida have consistently identified this compound as one of its alkaloidal constituents. researchgate.net The presence of this compound and its derivatives across these species underscores its significance as a chemotaxonomic marker within the Palicoureeae tribe. chemfaces.com

Table 1: Isolation of this compound from Psychotria and Related Genera

Plant SpeciesFamilyPart of PlantReference
Psychotria dichroaRubiaceaeNot specified chemfaces.com
Psychotria bahiensisRubiaceaeAerial parts chemfaces.comgrafiati.com
Palicourea acuminata (formerly Psychotria cuspidata)RubiaceaeLeaves and stem bark chemfaces.comtandfonline.com
Palicourea rigidaRubiaceaeLeaves scielo.br
Psychotria suterellaRubiaceaeNot specified chemfaces.comphcog.com
Psychotria laciniataRubiaceaeNot specified chemfaces.comphcog.com

Presence in Uncaria rhynchophylla and Vinca Species

The distribution of this compound extends beyond the Rubiaceae family. It has been notably identified in Uncaria rhynchophylla (Rubiaceae) and species of the Vinca genus (Apocynaceae).

Uncaria rhynchophylla, a plant used in traditional Chinese medicine, has been found to contain this compound along with other alkaloids. science.govnih.govmdpi.com Studies have isolated this compound from the leaves of this plant. science.gov Geissoschizine methyl ether, another alkaloid from U. rhynchophylla, was found to be a potent acetylcholinesterase inhibitor, while this compound showed weaker activity. cabidigitallibrary.org

In the Apocynaceae family, this compound and its isomer, isothis compound (B1599435), were isolated for the first time from Vinca minor. nih.govresearchgate.net Research on Vinca species growing in Turkey revealed that the aerial parts of V. minor contain a high amount of these alkaloids, suggesting it could be a significant new source. nih.govmpg.de

Table 2: Presence of this compound in Uncaria and Vinca Species

Plant SpeciesFamilyPart of PlantReference
Uncaria rhynchophyllaRubiaceaeLeaves, Hooks science.govcabidigitallibrary.org
Vinca minorApocynaceaeAerial parts nih.govmpg.de

Detection in Rauvolfia serpentina and Tabernaemontana psorocarpa

This compound has also been reported in other genera within the Apocynaceae family, namely Rauvolfia and Tabernaemontana.

The well-known medicinal plant Rauvolfia serpentina is another source of this alkaloid. nih.gov Phytochemical analyses of a somatic hybrid cell suspension culture of Rauwolfia serpentina x Rhazya stricta identified an isomeric mixture of this compound. researchgate.net

Furthermore, studies on the stem bark of Tabernaemontana psorocarpa have led to the isolation of both this compound and isothis compound as minor alkaloids. sci-hub.seresearchgate.netnih.gov The presence of these compounds was noted in two different samples of the plant, although their quantities varied. researchgate.net Isothis compound has also been reported in Tabernaemontana psorocarpa. researchgate.net

Table 3: Detection of this compound in Rauvolfia and Tabernaemontana

Plant SpeciesFamilyPart of Plant/CultureReference
Rauvolfia serpentinaApocynaceaeSomatic hybrid cell suspension culture nih.govresearchgate.net
Tabernaemontana psorocarpaApocynaceaeStem bark sci-hub.seresearchgate.net

Quantitative Analysis of this compound Content in Plant Extracts

A gas chromatography-mass spectrometry (GC-MS) method was developed for the qualitative and quantitative analysis of alkaloids in hairy root cultures of Rhazya stricta. This method, which utilized trimethylsilyl (B98337) (TMS) derivatization, allowed for the separation of this compound isomers. The method was validated with an acceptable precision (RSD ≤ 8%) over a linear range of 1 to 100 µg/mL and an accuracy between 94-107%. In these hairy root cultures, this compound was one of the quantified terpenoid indole (B1671886) alkaloids.

In studies of Tabernaemontana sphaerocarpa, a related species to T. psorocarpa, the total alkaloid content in different fractions of an ethanolic leaf extract was determined using a visible spectrophotometric method with Bromocresol Green (BCG). The total alkaloid content was found to be 0.0312% in the water fraction and 0.0281% in the ethyl acetate (B1210297) fraction. While this measures total alkaloids and not specifically this compound, it provides an indication of the general alkaloid levels in the genus.

Similarly, quantitative analysis of alkaloids in the roots of Rauwolfia serpentina using ultra-high performance liquid chromatography (UHPLC) showed that the total content of seven major alkaloids varied from 1.57 to 12.1 mg/g of dry plant material. researchgate.net Although this compound was not one of the seven quantified alkaloids in this particular study, it demonstrates the use of advanced chromatographic techniques for alkaloid quantification in this genus.

Table 4: Quantitative Analysis Methods for this compound and Related Alkaloids

Plant/CultureAnalytical MethodKey Findings/ParametersReference
Rhazya stricta (hairy root culture)GC-MSValidated for this compound; Linear range: 1-100 µg/mL; Precision (RSD): ≤ 8%; Accuracy: 94-107%
Tabernaemontana sphaerocarpaVisible Spectrophotometry (BCG)Total alkaloid content: 0.0312% (water fraction), 0.0281% (ethyl acetate fraction)
Rauwolfia serpentinaUHPLC-UVTotal content of 7 major alkaloids: 1.57-12.1 mg/g in root samples researchgate.net

Compound Index

Biosynthesis of Vallesiachotamine

General Monoterpene Indole (B1671886) Alkaloid Biosynthetic Pathway Overview

The initial committed step in MIA biosynthesis is the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713). researchgate.netcore.ac.uk This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR) to stereoselectively form 3-α(S)-strictosidine. mdpi.comwikipedia.org Following its synthesis, strictosidine serves as the universal gateway intermediate. researchgate.net The subsequent divergence of the pathway into numerous branches, leading to different structural classes of alkaloids, is initiated by the deglycosylation of strictosidine. researchgate.netresearchgate.net This critical step, catalyzed by strictosidine β-D-glucosidase (SGD), generates a highly reactive and unstable aglycone. nih.govnih.gov This aglycone can then undergo a series of spontaneous rearrangements, cyclizations, and further enzymatic modifications to produce the vast array of MIA skeletons, including the corynanthe, iboga, and aspidosperma types. mdpi.comresearchgate.net

Specific Precursors and Enzymatic Steps in Vallesiachotamine Formation

The formation of this compound is intricately linked to the early stages of the MIA pathway, branching off shortly after the formation of the central intermediate, strictosidine.

Role of Tryptamine and Secologanin Derivatives

The fundamental building blocks for this compound, as for all MIAs, are tryptamine and secologanin. nih.govclockss.org Tryptamine is an indole derivative formed from the decarboxylation of the amino acid tryptophan by the enzyme tryptophan decarboxylase (TDC). researchgate.netgoogle.com Secologanin is a secoiridoid monoterpene glucoside derived from geranyl pyrophosphate (GPP) via the MEP pathway. mdpi.comuniversiteitleiden.nl The condensation of these two precursors is a pivotal, stereospecific reaction. core.ac.uk The enzyme strictosidine synthase catalyzes a Pictet-Spengler reaction between tryptamine and the aldehyde group of secologanin to form strictosidine, the first glycosidic alkaloid in the pathway. wikipedia.orgsmith.educjnmcpu.com The high specificity of STR ensures the formation of the 3-α(S) isomer, strictosidine, which is the sole precursor for the thousands of MIAs, while the 3-β(R) isomer, vincoside, is not formed. researchgate.netnih.gov

Intermediacy of Strictosidine and Related Compounds

Strictosidine is the indispensable precursor from which the this compound skeleton is derived. semanticscholar.orgnih.gov Once formed, strictosidine is transported, and its biosynthetic potential is unlocked through deglycosylation. researchgate.netnih.gov The removal of the glucose moiety yields a highly reactive aglycone that is not typically isolated due to its instability. nih.govnih.gov This aglycone can exist in equilibrium with several isomeric forms, including an open-ring form known as 4,21-dehydrogeissoschizine (B1238243) and iminium species like cathenamine (B1202132). nih.govresearchgate.net this compound is generally considered to arise from the rearrangement of the strictosidine aglycone. brocku.canih.gov It is often viewed as a thermodynamically stable side-product that can accumulate during the incubation of strictosidine with the glucosidase enzyme. researchgate.netbrocku.ca

Enzymatic Conversions, including Strictosidine-β-glucosidase

The key enzymatic step that channels strictosidine towards further diversity is its hydrolysis by strictosidine-β-glucosidase (SGD). nih.govwikipedia.org SGD is a member of the glycosyl hydrolase 1 (GH1) family and catalyzes the removal of the glucose unit from strictosidine. nih.gov This deglycosylation is not just a simple hydrolysis but an activation step, unleashing the reactive aglycone to enter the multiple downstream pathways. nih.gov

The immediate product of SGD action is the unstable strictosidine aglycone, which spontaneously rearranges. researchgate.netnih.gov This rearrangement can lead to the formation of cathenamine, which can then be enzymatically reduced to yield other alkaloids like ajmalicine (B1678821). nih.govscholaris.ca Concurrently, the aglycone can rearrange to form this compound. brocku.ca While the formation of this compound from the aglycone is often described as a spontaneous rearrangement, specific enzymes can act on it. researchgate.netbrocku.ca For instance, a new clade of perakine (B201161) reductase-like enzymes has been identified that can reduce this compound in a stereo-specific manner, indicating it is an active metabolite in the complex network of MIA biosynthesis. scholaris.ca Furthermore, research has identified a short-chain dehydrogenase/reductase (SDR) from C. roseus that can convert the strictosidine aglycone into a novel MIA product named vitrosamine, highlighting the versatility of the aglycone intermediate. nih.gov

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and transcriptomic level, intrinsically linked to the regulation of the entire MIA pathway. Key structural genes and transcription factors that govern the flux towards its precursors have been identified.

Identification and Characterization of Biosynthetic Genes (e.g., STR, SGD, ORCA3)

The genes encoding the primary enzymes for precursor synthesis have been cloned and characterized. The Strictosidine Synthase (STR) gene encodes the enzyme that catalyzes the crucial condensation of tryptamine and secologanin. wikipedia.orgajol.info The Strictosidine β-D-glucosidase (SGD) gene encodes the enzyme responsible for the pivotal deglycosylation of strictosidine, which initiates the pathway's diversification. nih.govgoogle.comnih.gov

The expression of these and other MIA pathway genes is coordinately regulated by a network of transcription factors. A key player in this network is ORCA3 (Octadecanoid-Responsive Catharanthus AP2-domain) . oup.comnih.gov ORCA3 is a jasmonate-responsive transcription factor that can up-regulate the expression of several MIA biosynthetic genes, including TDC, STR, and CPR (cytochrome P450 reductase). nih.govjapsonline.com Studies have shown that eliciting Catharanthus roseus cell cultures with catharanthine (B190766) leads to an increased biosynthesis of this compound and isothis compound (B1599435). nih.govresearchgate.net This increase in production correlates directly with the up-regulated transcript levels of STR, SGD, and ORCA3. researchgate.net This suggests that ORCA3 plays a significant role in regulating the metabolic flux towards this compound by controlling the expression of key upstream genes. nih.govresearchgate.net Overexpression of ORCA3 in C. roseus plants has been shown to significantly increase the accumulation of strictosidine and other monomeric alkaloids. nih.gov

Data Tables

Table 1: Compounds Mentioned

Compound Name Class / Role
This compound Monoterpene Indole Alkaloid
Isothis compound Monoterpene Indole Alkaloid
Tryptamine Indole Precursor
Secologanin Monoterpene Precursor
Strictosidine Central MIA Precursor
Strictosidine aglycone Reactive Intermediate
Cathenamine MIA Intermediate
4,21-Dehydrogeissoschizine MIA Intermediate
Ajmalicine Monoterpene Indole Alkaloid
Catharanthine Monoterpene Indole Alkaloid
Vitrosamine Monoterpene Indole Alkaloid
Geranyl pyrophosphate (GPP) Terpenoid Precursor
Tryptophan Amino Acid Precursor

Table 2: Genes and Proteins Mentioned

Abbreviation Full Name Function
STR Strictosidine Synthase Catalyzes the condensation of tryptamine and secologanin to form strictosidine. mdpi.comajol.info
SGD Strictosidine β-D-Glucosidase Catalyzes the deglycosylation of strictosidine to its reactive aglycone. google.comnih.gov
ORCA3 Octadecanoid-Responsive Catharanthus AP2-domain 3 Transcription factor that regulates the expression of MIA biosynthetic genes. nih.govoup.com
TDC Tryptophan Decarboxylase Catalyzes the conversion of tryptophan to tryptamine. google.com
CPR Cytochrome P450 Reductase Essential for the activity of cytochrome P450 enzymes in the MIA pathway. nih.gov

Transcriptional Regulation by Phytohormones and Elicitors

The biosynthesis of this compound, like other TIAs, is intricately regulated at the transcriptional level by various signaling molecules, including phytohormones and elicitors. nih.gov These molecules can trigger signaling cascades that lead to the activation of transcription factors, which in turn modulate the expression of genes encoding biosynthetic enzymes. nih.gov

Phytohormones such as jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in plant defense responses and the regulation of secondary metabolism. nih.gov In Catharanthus roseus, the expression of several key TIA pathway genes, including tryptophan decarboxylase (TDC), geraniol (B1671447) 8-oxidase (g8o), strictosidine synthase (str), and strictosidine β-D-glucosidase (sgd), is significantly increased following exposure to JA. nih.gov However, studies on Rhazya stricta hairy roots have shown that MeJA elicitation can lead to a decrease in this compound production, suggesting that the regulatory effects of phytohormones can be species-specific and dependent on the particular alkaloid. mdpi.com

Elicitors, which can be of biotic or abiotic origin, mimic pathogen attacks or environmental stress, thereby stimulating the plant's defense mechanisms, including the production of secondary metabolites. nih.gov In C. roseus cambial meristematic cells (CMCs), catharanthine has been shown to act as an elicitor, inducing the biosynthesis of this compound and isothis compound. researchgate.netfrontiersin.org This induction was correlated with the upregulation of the transcription factor ORCA3 (octadecanoid-responsive Catharanthus AP2/ERF-domain), which is known to regulate the expression of STR and SGD. frontiersin.orgnih.govresearchgate.net

The following table summarizes the effects of various phytohormones and elicitors on the production of this compound and related TIA pathway gene expression.

Plant SystemElicitor/PhytohormoneObserved Effect on this compound or Related GenesReference
Rhazya stricta hairy rootsMethyl Jasmonate (MeJA)Decreased production of this compound. mdpi.com
Catharanthus roseus cambial meristematic cellsCatharanthineInduced biosynthesis of this compound and isothis compound; upregulated STR, SGD, and ORCA3 transcript levels. researchgate.netfrontiersin.orgresearchgate.net
Catharanthus roseus seedlingsGamma IrradiationIncreased production of this compound at specific doses.

In Vitro and Cell Culture Approaches for Biosynthesis Studies

In vitro systems, particularly plant tissue and cell cultures, are invaluable tools for elucidating the biosynthetic pathways of complex natural products like this compound. pugetsound.edunih.gov These controlled environments allow for detailed studies of metabolic pathways, enzyme characterization, and the effects of various stimuli on secondary metabolite production. nih.govnih.gov

Hairy Root Cultures for Alkaloid Production

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, offer a stable and efficient platform for producing secondary metabolites. nih.govnih.gov These cultures are known for their fast growth in hormone-free media and their genetic and biochemical stability, making them an attractive alternative to whole-plant extraction for obtaining valuable compounds. nih.govpakbs.org

In the context of TIA biosynthesis, hairy root cultures of Rhazya stricta have been successfully established and utilized to study the effects of elicitors like methyl jasmonate on the alkaloid profile. mdpi.comnih.gov While these studies showed an increase in total vindoline-type alkaloids, the production of this compound was suppressed, highlighting the complex regulatory networks that govern the flux through different branches of the TIA pathway. mdpi.com Hairy root cultures of Catharanthus roseus have also been extensively studied for the production of various TIAs, including ajmalicine and serpentine. pakbs.org

Feeding Studies with Labeled Precursors

Feeding studies using isotopically labeled precursors are a classical and powerful technique to trace the incorporation of specific molecules into a biosynthetic pathway. pugetsound.edu This method has been instrumental in delineating the intricate steps of TIA biosynthesis. pugetsound.edu

The biosynthesis of this compound begins with the central precursor strictosidine. mdpi.commdpi.com Through the action of strictosidine β-D-glucosidase, strictosidine is deglycosylated to form a highly reactive dialdehyde (B1249045) intermediate. mdpi.commdpi.com This intermediate can then be converted into various alkaloid scaffolds. mdpi.commdpi.com One proposed pathway suggests that this dialdehyde can directly form this compound. pugetsound.educlockss.org

Chemical Synthesis of Vallesiachotamine and Its Analogues

Total Synthesis Approaches to Vallesiachotamine and Isothis compound (B1599435)

The total synthesis of this compound and its stereoisomer, isothis compound, has been a subject of significant research, leading to the development of several elegant and efficient strategies. These approaches often tackle the challenge of controlling the stereochemistry of the molecule's multiple chiral centers.

Pioneering Synthetic Methodologies (e.g., Pictet-Spengler Reaction)

The Pictet-Spengler reaction is a cornerstone in the synthesis of a vast array of indole (B1671886) alkaloids, including those in the this compound family. wikipedia.orgmdpi.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydro-β-carboline framework. wikipedia.orgdepaul.edu The reaction proceeds through the formation of an iminium ion, which is electrophilic enough to trigger the ring-closing C-C bond formation with the electron-rich indole nucleus. wikipedia.org

A key total synthesis of both (+)-vallesiachotamine and (–)-isothis compound utilized the Pictet-Spengler reaction as a pivotal step. researchgate.net In this approach, the synthesis began with the addition of silicon-stabilized anions to pyridinium (B92312) salts, which was followed by the crucial Pictet-Spengler cyclization to construct the core structure of the alkaloids. researchgate.net The condensation reaction between tryptamine (B22526) and an aldehyde, as seen in this synthesis, can often be performed under very mild conditions. depaul.edu This foundational work demonstrated the utility of the Pictet-Spengler reaction in accessing the complex architecture of the this compound group. researchgate.net

Stereoselective and Enantioselective Total Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex natural products like this compound. Researchers have developed sophisticated stereoselective and enantioselective strategies to address this.

A notable stereoselective synthesis of (–)-isothis compound and (+)-vallesiachotamine was achieved by Amann and Spitzner. acs.orgcapes.gov.br Their strategy relied on the stereoselective addition of chiral nucleophiles to pyridinium compounds. researchgate.net This addition, followed by a subsequent Pictet-Spengler cyclization, produced indoloquinolizine intermediates with a high degree of diastereoselectivity. researchgate.net This method proved effective in establishing the correct stereochemistry for the target alkaloids, ultimately yielding the natural products. researchgate.net

While not directly applied to this compound itself, other enantioselective methods developed for related alkaloids highlight potential strategies. For instance, the enantioselective synthesis of the Ipecacuanha and Alangium alkaloids has been accomplished using an enantioselective catalytic transfer hydrogenation of an imine as a key step, achieving high enantiomeric excess (95% ee) for a key intermediate. nih.gov Modern strategies, such as catalytic enantioconvergent cross-coupling reactions, have also been employed to precisely set quaternary stereogenic centers in related alkaloid syntheses, offering powerful tools for future this compound syntheses. nih.gov

Domino and Cascade Reactions in this compound Group Synthesis

To improve synthetic efficiency, atom economy, and reduce waste, chemists have increasingly turned to domino and cascade reactions. ub.edu These processes involve multiple bond-forming events in a single pot without the need to isolate intermediates.

An efficient biomimetic synthesis of indole alkaloids belonging to the this compound group has been developed utilizing a domino Knoevenagel/hetero-Diels–Alder/hydrogenation sequence. escholarship.orgresearchgate.netuni-goettingen.de This powerful three-step biomimetic synthesis was successfully applied to create dihydroantirhines, which are structurally related to this compound. nih.govresearchgate.net Such cascade reactions are advantageous as they significantly increase molecular complexity in a single, streamlined operation, representing an elegant and economical approach to the synthesis of indoloquinolizidine alkaloids. ub.edu

Synthesis of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and discovering new biological functions.

Generation of Structurally Modified Vallesiachotamines

Researchers have synthesized several structurally modified versions of this compound to investigate their properties. Among these are the geometric isomer E-vallesiachotamine and this compound lactone, both of which have been studied alongside the parent compound for their potential as enzyme inhibitors. ub.edu A short synthesis for a new this compound lactone, originally isolated from Cephaelis dichroa, has also been reported. uni-hohenheim.de

Furthermore, synthetic efforts have produced novel alkaloid structures that mimic the this compound framework. For example, a novel benzoquinolizidine alkaloid was synthesized that closely resembles dihydroantirhin, a known member of the this compound alkaloid group. nih.gov The creation of such analogues expands the chemical space around the natural product, enabling a deeper understanding of its chemical and biological characteristics.

Exploration of Synthetic Pathways for Functional Diversification

The development of synthetic routes that allow for functional diversification is a key goal in modern organic chemistry. nih.gov The reactivity of the this compound scaffold itself presents opportunities for diversification. The C-21 aldehydic function, for instance, can act as an electrophile, reacting with nucleophiles to form dimeric alkaloids, suggesting a natural pathway for creating more complex molecules. rsc.org

Inspired by this reactivity, synthetic chemists employ late-stage diversification strategies, where a common, complex intermediate serves as a branching point to generate a library of analogues. nih.gov This approach allows for the systematic modification of the molecule's periphery to explore how different functional groups affect its properties. nih.gov By designing non-biomimetic routes and leveraging modern catalytic methods, researchers can access novel derivatives that may not be accessible through traditional means, thereby expanding the potential applications of the this compound scaffold. nih.gov

Biocatalytic and Biomimetic Approaches in this compound Synthesis

The synthesis of complex natural products like this compound presents significant challenges to organic chemists. Drawing inspiration from nature, researchers have developed biocatalytic and biomimetic strategies that leverage the efficiency and selectivity of enzymatic reactions and mimic plausible biosynthetic pathways. These approaches offer elegant and often more efficient alternatives to traditional linear syntheses.

Enzyme-Mediated Transformations in In Vitro Systems

The biosynthesis of this compound, a monoterpenoid indole alkaloid (MIA), originates from the central precursor strictosidine (B192452). d-nb.infomdpi.com In vitro reconstructions of the early steps of the MIA pathway have provided significant insights into the formation of this compound and related alkaloids. The process begins with the enzyme strictosidine synthase (STR), which catalyzes the Pictet-Spengler condensation of tryptamine and secologanin (B1681713) to form strictosidine. mit.educjnmcpu.com

The subsequent and crucial step is the deglycosylation of strictosidine by the enzyme strictosidine β-glucosidase (SGD). researchgate.netmit.edu This reaction generates a highly reactive and unstable aglycone intermediate. This aglycone is a key branch point in MIA biosynthesis, capable of spontaneously rearranging into various isomeric forms, which serve as substrates for downstream enzymes that dictate the structural diversity of the resulting alkaloids. d-nb.info

A significant breakthrough in understanding the formation of the this compound scaffold came with the discovery of a short-chain dehydrogenase/reductase (SDR) from Catharanthus roseus, named vitrosamine synthase (VAS). d-nb.info In vitro enzymatic assays demonstrated that when strictosidine is treated with a combination of purified SGD and VAS in the presence of the cofactor NADPH, a specific isomer of the strictosidine aglycone is reductively trapped. d-nb.info While the primary product of this specific reaction was a novel MIA named vitrosamine, the formation of this compound and antirhine (B101062) was also observed. d-nb.info This indicates that the VAS-catalyzed reduction of one of the aglycone isomers is part of a reaction cascade that leads to the this compound skeleton.

Further studies suggest that this compound can arise as a product from an equilibrium mixture containing cathenamine (B1202132), epicathenamine, and the open-ring form, 4,21-dehydrogeissoschizine (B1238243). researchgate.net The NADPH-dependent enzymatic reduction of the iminium form of cathenamine can lead to the formation of this compound. researchgate.net

Microbial biotransformation has also been explored as a method for this compound synthesis. For instance, certain microorganisms can be utilized to perform specific enzymatic steps of the biosynthetic pathway. mdpi.com

Enzyme/SystemRole in this compound Synthesis PathwayPrecursor(s)Product(s)
Strictosidine Synthase (STR) Catalyzes the initial Pictet-Spengler reaction. cjnmcpu.comTryptamine, SecologaninStrictosidine
Strictosidine β-Glucosidase (SGD) Deglycosylates strictosidine to form the reactive aglycone. researchgate.netStrictosidineStrictosidine Aglycone
Vitrosamine Synthase (VAS) / SGD System Reduces a specific isomer of the strictosidine aglycone. d-nb.infoStrictosidine, NADPHVitrosamine, this compound, Antirhine
Aspergillus niger (Biotransformation) Whole-cell conversion of strictosidine. mdpi.com3α(S)-StrictosidineThis compound, Isothis compound

Biomimetic Chemical Synthesis Inspired by Natural Pathways

Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting, often resulting in efficient and stereoselective routes to complex molecules. engineering.org.cnwikipedia.orgnih.gov The synthesis of this compound is a prime candidate for such an approach, given its biogenetic origin from the highly reactive strictosidine aglycone.

The natural pathway involves a series of transformations including cyclizations and rearrangements of the aglycone intermediate. mdpi.com Chemical syntheses have been designed to mimic these proposed steps. A key transformation in the formation of the vallesiachotaman skeleton, the core structure of this compound, is an azacyclization to carbon-17 of a corynanthean-type intermediate derived from strictosidine. mdpi.com

Chemists have successfully developed biomimetic syntheses that capitalize on the inherent reactivity of intermediates that mirror the strictosidine aglycone. One notable approach involves a domino reaction sequence, such as a Knoevenagel condensation followed by a hetero-Diels-Alder reaction and subsequent hydrogenation. acs.org This strategy effectively constructs the complex polycyclic framework of this compound-group alkaloids in a highly efficient manner, inspired by the cascade of reactions that occurs in the plant. acs.org These biomimetic routes validate proposed biosynthetic pathways and provide a powerful platform for the synthesis of this compound and its analogues for further study.

Pharmacological Activities and Biological Target Elucidation

Neuropharmacological Activities and Enzyme Inhibition

Vallesiachotamine has been identified as a multifunctional agent with the ability to interact with several key enzymes implicated in neurodegenerative diseases. Its inhibitory potential against various enzymatic targets highlights its promise as a scaffold for the development of novel therapeutic agents.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Research has shown that both the E and Z isomers of this compound are capable of inhibiting butyrylcholinesterase (BChE). scielo.br The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, were determined to be 7.08 µM for E-vallesiachotamine and 9.77 µM for Z-vallesiachotamine. scielo.br Molecular docking studies suggest that the indole (B1671886) ring of these isomers can form hydrogen bonds with key amino acid residues, Ser-198 and His-438, within the active site of BChE. scielo.br Furthermore, van der Waals interactions with residues such as Trp-82, Trp-231, Leu-286, Phe-329, and Ile-442 contribute to the stabilization of the compound within the enzyme's binding pocket. scielo.br In contrast, this compound did not demonstrate inhibitory activity against acetylcholinesterase (AChE). researchgate.net

Table 1: Cholinesterase Inhibition by this compound Isomers

CompoundTarget EnzymeIC50 (µM)
E-VallesiachotamineButyrylcholinesterase (BChE)7.08
Z-VallesiachotamineButyrylcholinesterase (BChE)9.77

Monoamine Oxidase (MAO-A) Inhibition Studies

Both E and Z isomers of this compound have demonstrated inhibitory effects on monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters. scielo.br The IC50 values for E- and Z-vallesiachotamine were found to be 2.14 µM and 0.85 µM, respectively. scielo.br Further studies revealed that the three this compound-like alkaloids exhibit time-dependent inhibition of this enzyme. nih.gov Molecular docking analyses indicate that the binding of these isomers to MAO-A is stabilized by hydrophobic interactions with non-polar amino acid residues in the enzyme's active site. scielo.br Additionally, polar contacts with two conserved water molecules and the Gln-215 residue play a role in stabilizing the complex. scielo.br

Table 2: MAO-A Inhibition by this compound Isomers

CompoundIC50 (µM)
E-Vallesiachotamine2.14
Z-Vallesiachotamine0.85

Sirtuin (SIRT1 and SIRT2) Modulation and Epigenetic Implications

This compound has been shown to modulate the activity of sirtuins, specifically SIRT1 and SIRT2. scielo.brresearchgate.net These NAD-dependent deacetylases are key regulators in numerous cellular processes and are considered important epigenetic drug targets. researchgate.net The modulation of sirtuin activity by compounds like this compound suggests potential therapeutic applications in neurodegenerative diseases. researchgate.net Sirtuins play a significant role in maintaining genome integrity through the regulation of epigenetic mechanisms. nih.gov They are involved in the deacetylation of histones and other proteins, and their activity is linked to changes in metabolism and energy homeostasis. nih.gov The ability of SIRT1 and SIRT2 to interact with and regulate other epigenetic enzymes underscores their importance in cellular function. nih.gov

Catechol-O-methyltransferase (COMT) Inhibition and Neurodegenerative Disease Relevance

Recent studies have demonstrated for the first time that Z-vallesiachotamine can inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the breakdown of catecholamine neurotransmitters like dopamine. scielo.brplu.mx In vitro assays revealed an IC50 value of approximately 200 µM for Z-vallesiachotamine's inhibition of COMT. scielo.brplu.mx Molecular docking studies further support this finding, indicating that Z-vallesiachotamine can bind to the catechol pocket of the COMT enzyme. scielo.brresearchgate.netplu.mx This inhibitory action on COMT adds to the multifunctional profile of this compound in targeting pathways related to neurodegenerative diseases. scielo.brplu.mx

Anticancer Activity and Antiproliferative Mechanisms

Indole alkaloids, as a class of compounds, are a significant source of pharmacologically active agents with potential anticancer properties. nih.gov this compound, in particular, has been investigated for its cytotoxic and antiproliferative effects on cancer cells.

In Vitro Antiproliferative Effects on Cancer Cell Lines

Studies have demonstrated the cytotoxic effects of this compound on human melanoma cells (SK-MEL-37). nih.gov The inhibitory concentration (IC50) after 24 hours of exposure was determined to be 14.7 ± 1.2 μM. nih.gov Flow cytometry analysis indicated that this compound induces G0/G1 cell cycle arrest and increases the population of sub-G1 hypodiploid cells at concentrations of 11 μM and 22 μM. nih.gov At these concentrations, DNA fragmentation, a hallmark of apoptosis, was observed. nih.gov However, at a higher concentration of 50 μM, this compound caused significant cytotoxicity and necrosis. nih.gov These findings suggest that both apoptosis and necrosis contribute to the observed cytotoxic effects of this compound on human melanoma cells. nih.gov Further research has also reported the cytotoxic activity of this compound against human A549 lung carcinoma and HL-60 promyelocytic leukemia cell lines, with IC50 values of 26 μM and 2 μM, respectively, after 48 hours of treatment. medchemexpress.com

Table 3: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
SK-MEL-37Human Melanoma14.7 ± 1.224
A549Human Lung Carcinoma2648
HL-60Human Promyelocytic Leukemia248

Proposed Mechanisms of Cell Cytotoxicity (e.g., Apoptosis, Necrosis)

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines, with research indicating that its primary mechanisms of action involve the induction of apoptosis and necrosis.

In a study on human melanoma cells (SK-MEL-37), this compound exhibited an inhibitory concentration (IC₅₀) of 14.7 µM after 24 hours of exposure. scielo.br Flow cytometry analysis revealed that the compound induces a G0/G1 phase cell cycle arrest and increases the number of sub-G1 hypodiploid cells at concentrations of 11 µM and 22 µM. scielo.br The induction of apoptosis at these concentrations was further confirmed by the observation of a characteristic DNA ladder pattern in agarose (B213101) gel electrophoresis. scielo.br At a higher concentration of 50 μM, this compound caused extensive cytotoxicity and necrosis in the melanoma cells. scielo.brnih.gov These findings suggest a dual mechanism of cell death dependent on the concentration of the compound. scielo.br

Further research has confirmed the pro-apoptotic effects of this compound. Studies on the human lung cancer cell line H1299 showed that this compound and its isomer, iso-vallesiachotamine, were potent inducers of apoptosis, leading to significant degradation of chromatin within the cell nucleus. researchgate.net The cytotoxic potential of this compound has been evaluated across a range of other human cancer cell lines, with varying degrees of efficacy as detailed in the table below.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Against Various Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (µM) Exposure Time (hours)
SK-MEL-37 Melanoma 14.7 ± 1.2 24
H1299 Lung Cancer 4.24 72
HL-60 Promyelocytic Leukemia 2 48
SMMC-7721 Hepatocellular Carcinoma 16.8 48
SK-BR-3 Breast Cancer 24.7 48
A549 Lung Cancer 26 48

Investigation of Other Potential Biological Activities

Beyond its cytotoxic properties, this compound has been explored for other biological activities, including its potential as an antiviral, antioxidant, and anti-inflammatory agent.

Antiviral Research (e.g., SARS-CoV-2 Protease Inhibition)

The global search for effective antiviral agents, particularly inhibitors of the SARS-CoV-2 main protease (Mpro), has led to the screening of numerous natural and synthetic compounds. researchgate.netmdpi.comfrontiersin.org However, based on the available scientific literature, there is currently no specific research that has evaluated this compound for its inhibitory activity against SARS-CoV-2 proteases or its potential as an antiviral agent against this or other viruses. This remains an uninvestigated area of its pharmacological profile.

Evaluation of Antioxidant and Radical Scavenging Activities

The potential of natural compounds to counteract oxidative stress is a significant area of research. nih.gov Investigations into the antioxidant properties of this compound have been conducted, primarily through the analysis of plant extracts rich in this alkaloid.

Immunomodulatory and Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been assessed, specifically its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. physchemres.org However, the compound has shown limited potential in this area. An in vitro evaluation of several alkaloids reported that this compound exerted no significant anti-inflammatory effect. scielo.brresearchgate.net At a concentration of 100 µM, it only achieved 41.9% inhibition of COX-2 activity. scielo.brresearchgate.net

Currently, there is a lack of specific studies in the scientific literature focusing on the immunomodulatory effects of isolated this compound. While the broad bioactivity profile of the plant genera from which it is isolated includes immunomodulatory and anti-inflammatory actions, these have not been specifically attributed to or quantified for this compound itself. researchgate.net

Structure Activity Relationship Sar and Ligand Target Interactions

Computational Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in predicting and analyzing the binding of Vallesiachotamine to target proteins. tanaffosjournal.irmdpi.comnih.gov These in silico approaches provide valuable insights into the dynamic behavior of the ligand-protein complex, helping to identify key interactions and predict binding affinities. tanaffosjournal.irnih.gov

Molecular docking studies have been crucial in elucidating the binding modes of this compound with several enzymes. These studies predict the preferred orientation of the molecule within the binding site of a protein, forming a stable complex. nih.gov For instance, docking analyses have successfully predicted the binding of Z-vallesiachotamine within the catechol pocket of the catechol-O-methyltransferase (COMT) enzyme. researchgate.netscielo.br

Molecular dynamics simulations further refine the static picture provided by docking, offering a dynamic view of the ligand-protein complex over time. mdpi.comnih.gov These simulations can confirm the stability of the predicted binding poses and provide a more detailed understanding of the interaction energies involved. nih.gov

Table 1: Summary of Molecular Docking and Dynamics Studies on this compound

Target EnzymeKey FindingsComputational Method
Sirtuin 1 (SIRT1)The this compound ring structure interacts with key residues in the catalytic pocket. The acetyl group forms a hydrogen bond. researchgate.netthieme-connect.comMolecular Docking
Catechol-O-methyltransferase (COMT)Z-vallesiachotamine binds in the catechol pocket, stabilized by nonpolar contacts. researchgate.netscielo.brMolecular Docking
Butyrylcholinesterase (BChE)The indole (B1671886) ring of E/Z-vallesiachotamine establishes hydrogen bonds with key residues. scielo.brMolecular Docking
Monoamine Oxidase A (MAO-A)Binding is stabilized by hydrophobic interactions and polar contacts with conserved water molecules. scielo.brMolecular Docking

Through computational studies, specific amino acid residues crucial for the interaction with this compound have been identified. These residues play a vital role in anchoring the molecule within the protein's binding site.

For Sirtuin 1 (SIRT1) , docking studies have shown that the this compound ring structure can interact with residues Ala-262, Phe-273, Phe-297, Ile-347, and Val-445. researchgate.net Additionally, the acetyl group of this compound has been observed to form a hydrogen bond with the backbone of Ser-442. researchgate.net

In the case of Catechol-O-methyltransferase (COMT) , Z-vallesiachotamine's binding is stabilized by nonpolar contacts, including π-stacking interactions with Trp-38 and van der Waals interactions with Met-40, Pro-174, and Leu-198. researchgate.net

For Butyrylcholinesterase (BChE) , the indole ring of E/Z-vallesiachotamine is capable of forming hydrogen bonds with Ser-198 and His-438. scielo.br The complex is further stabilized by van der Waals contacts between the carbon atoms of the ring system and residues Trp-82, Trp-231, Leu-286, Phe-329, and Ile-442. scielo.br

With Monoamine Oxidase A (MAO-A) , the binding of E/Z-vallesiachotamine is stabilized through hydrophobic interactions with non-polar amino acid side chains within the enzyme's pocket. scielo.br Polar contacts with Gln-215 and two conserved water molecules also contribute to the stability of the complex. scielo.br

Ligand-Protein Binding Mode Analysis

Elucidation of Key Structural Features for Enzyme Binding and Inhibition

The specific chemical features of this compound are critical for its ability to bind to and inhibit enzymes. The monoterpene indole alkaloid structure, particularly the this compound ring, is a key feature for its interaction with the catalytic pocket of enzymes like SIRT1. researchgate.net The presence and orientation of functional groups, such as the acetyl group, can lead to specific interactions like hydrogen bonding, which further stabilizes the enzyme-ligand complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comwikipedia.org These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. cas.org

While specific QSAR models exclusively for this compound are not extensively detailed in the provided context, the principles of QSAR are directly applicable. Developing such a model would involve compiling a dataset of this compound analogs and their corresponding biological activities against a specific target. nih.gov By analyzing this data, a predictive model could be built to forecast the activity of novel, untested derivatives. cas.orgnih.gov This approach relies on the principle that the biological activity of a molecule is a function of its physicochemical properties and structural features.

QSAR models correlate molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with its pharmacological effects. google.com These descriptors can be categorized into several types, including:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight). alvascience.com

Topological descriptors: Based on the 2D representation of the molecule. alvascience.com

Geometrical descriptors: Describing the 3D structure of the molecule. alvascience.com

Physicochemical descriptors: Such as lipophilicity (logP) and electronic properties.

By identifying which descriptors have the most significant correlation with the biological activity of this compound and its analogs, researchers can gain a deeper understanding of the structural requirements for its pharmacological effects. This knowledge can then guide the rational design of new compounds with improved therapeutic properties.

Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like vallesiachotamine. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of the molecule. measurlabs.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to piece together the intricate framework of this alkaloid. nih.gov

Detailed analysis of the ¹H NMR and ¹³C NMR spectra allows for the assignment of each proton and carbon atom within the this compound molecule. For instance, the ¹H NMR spectrum of this compound typically displays characteristic signals for aromatic protons of the indole (B1671886) moiety, as well as distinct signals for the various aliphatic protons in the tetracyclic ring system and the side chain. researchgate.net Similarly, the ¹³C NMR spectrum reveals resonances for all 21 carbon atoms, including the carbonyl and olefinic carbons, which are crucial for identifying key functional groups. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives. Note that specific chemical shifts can vary slightly depending on the solvent and the specific isomer (E/Z).

To establish the connectivity between protons and carbons, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. numberanalytics.comprinceton.edu COSY experiments reveal proton-proton couplings, helping to trace out the spin systems within the molecule. princeton.edu HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different spin systems and assembling the complete carbon skeleton. numberanalytics.comnih.gov

Elucidation of Stereochemistry and Conformational Analysis

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial aspect of a molecule's identity and function. quimicaorganica.orglibretexts.org For this compound, which possesses multiple chiral centers, determining the relative and absolute stereochemistry is a significant challenge. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), play a key role in this endeavor. NOESY detects through-space interactions between protons that are in close proximity, providing vital clues about the molecule's stereochemical configuration and preferred conformation in solution. numberanalytics.com Conformational analysis, which is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also aided by these NMR methods. washington.edu

Application in Biosynthetic Pathway Studies

NMR spectroscopy is also a powerful tool for investigating the biosynthetic pathways of natural products like this compound. By feeding isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) to the producing organism, researchers can trace the incorporation of these labels into the final molecule. Subsequent NMR analysis can then pinpoint the location of the labels, providing direct evidence for the biosynthetic route and the enzymatic transformations involved. This approach has been instrumental in understanding how complex alkaloids are assembled in nature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

While NMR provides the skeletal framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of this compound.

Characterization of Functional Groups and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands can be observed for the N-H stretching of the indole ring, C=O stretching of the ester and aldehyde groups, and C=C stretching of the aromatic and olefinic systems. ijacskros.com For instance, a theoretical study on isothis compound (B1599435) predicted a strong IR absorption at 1699 cm⁻¹, which is consistent with experimental findings. isroset.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. azooptics.commt.com The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its extended chromophore, which includes the indole nucleus and the α,β-unsaturated ester system. researchgate.net A key feature is the β-N-acrylate group, which results in a strong absorption peak around 290 nm. scielo.br Theoretical calculations have predicted a maximum absorption peak at 282 nm for isothis compound, closely matching the experimental value of 291 nm. isroset.org

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition of this compound. enovatia.comalgimed.com The molecular formula of this compound is C₂₁H₂₂N₂O₃. nih.gov

In addition to confirming the molecular formula, MS, especially when coupled with fragmentation techniques (MS/MS), can provide structural information by breaking the molecule into smaller, charged fragments. whiterose.ac.uk The fragmentation pattern can serve as a fingerprint for the molecule and help in its identification. MS is also a key technique in metabolite profiling, where it is used to detect and identify known and unknown compounds in complex biological mixtures. This is particularly useful for identifying this compound and related alkaloids in plant extracts. mdpi.com

Computational Spectroscopic Predictions (e.g., DFT, TD-DFT)

In recent years, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have become increasingly important in the spectroscopic analysis of natural products. nih.govyoutube.com These quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. isroset.orgmdpi.com

For isothis compound, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have shown good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts, as well as the IR and UV-Vis spectra. isroset.orgisroset.org This synergy between experimental data and theoretical predictions provides a powerful approach for validating structural assignments and gaining deeper insights into the electronic structure and properties of this compound. researchgate.net

Interactive Data Table: Comparison of Experimental and Calculated Spectroscopic Data for Isothis compound.

Validation of Experimental Data with Theoretical Calculations

A cornerstone of contemporary spectroscopic analysis is the validation of experimentally obtained data through theoretical, quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method for this purpose, offering a balance between computational cost and accuracy. For this compound and its isomers, such as Isothis compound, DFT calculations have been instrumental in corroborating spectroscopic findings. plos.orgacs.org

The process typically begins with the optimization of the molecule's geometry at a specific level of theory, for instance, using the B3LYP functional with a 6-31+G(d,p) basis set. plos.orgacs.org Once the most stable conformation is determined, various spectroscopic parameters can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These calculated shifts are then compared with the experimental values obtained from 1D and 2D NMR experiments. acs.orgnih.gov Studies on Isothis compound have shown a good agreement between the theoretically calculated and experimentally measured chemical shifts, which serves to validate the proposed structure. plos.orgfaccts.de Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the inherent approximations in the theoretical models. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can generate the infrared (IR) and Raman spectra of a molecule. For Isothis compound, DFT calculations have predicted the vibrational frequencies and intensities. plos.orgfaccts.de For example, the strongest IR vibration for Isothis compound was computationally predicted to occur around 1698 cm⁻¹, which aligns well with experimental findings. acs.org This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis and Electronic Circular Dichroism (ECD) spectra. faccts.dechemrxiv.org TD-DFT calculations can predict the excitation energies, wavelengths (λmax), and oscillator strengths of electronic transitions. plos.org For Isothis compound, the calculated UV-Vis spectrum showed a maximum absorption peak at 282 nm, which is in excellent agreement with the experimental value of 291 nm. plos.org This validation is crucial for understanding the electronic structure and chromophores present in the molecule.

Spectroscopic DataExperimental Value (Isothis compound)Theoretical Value (Isothis compound, DFT B3LYP/6-31+G(d,p))Reference
UV-Vis λmax 291 nm282 nm plos.org
Major IR Peak Not specified1699 cm⁻¹ plos.org
¹H & ¹³C NMR AgreementGood Agreement plos.orgfaccts.de

This table summarizes the comparison between experimental and theoretical spectroscopic data for Isothis compound, demonstrating the validation of the experimental results through computational methods.

Prediction of Spectral Properties for Novel Analogues

The true power of combining experimental and theoretical spectroscopy lies in its predictive capabilities. Once a computational method has been validated against a known compound like this compound, it can be reliably extended to predict the spectroscopic properties of novel, hypothetical, or yet-to-be-synthesized analogues. nih.govchemrxiv.org This in silico approach is invaluable for guiding synthetic efforts and for the rapid identification of new natural products.

Designing and Predicting Spectra for Analogues: Researchers can create a virtual library of this compound analogues by modifying its structure, for example, by introducing different substituents (e.g., halogens, hydroxyl groups, or alkyl chains) at various positions on the indole or monoterpene framework. For each of these novel analogues, the same validated DFT methods can be applied to predict their full suite of spectroscopic data.

NMR Shifts: By calculating the ¹H and ¹³C NMR spectra for a series of designed analogues, chemists can anticipate how structural modifications will influence the chemical shifts. For instance, the introduction of an electron-withdrawing group on the indole ring would be predicted to cause downfield shifts for nearby protons and carbons. This predictive ability is crucial for the structural elucidation of newly isolated but related alkaloids. acs.orgmdpi.com

UV-Vis and ECD Spectra: TD-DFT can predict how changes to the chromophore system will affect the UV-Vis and ECD spectra. faccts.dechemrxiv.org For example, extending the conjugation or adding auxochromes would be expected to cause a bathochromic (red) shift in the UV-Vis absorption maximum. For chiral analogues, predicting the ECD spectrum is particularly powerful as it can help determine the absolute configuration of a newly synthesized or isolated compound by comparing the experimental spectrum to the predicted one. researchgate.netull.es

Guiding Isolation and Synthesis: The predicted spectra of potential analogues can be compiled into a database. When a new compound is isolated from a natural source, its experimental spectra can be compared against this database. A close match would provide a strong hypothesis for the structure of the new compound, significantly accelerating the identification process. acs.org Similarly, in synthetic chemistry, these predictions can help verify that the synthesized molecule is indeed the target compound.

Hypothetical Analogue of this compoundPredicted Spectroscopic Change (Conceptual)Rationale
5-Bromo-Vallesiachotamine Downfield shift of aromatic ¹H/¹³C NMR signals; potential minor shift in UV λmax.The electronegative bromine atom deshields adjacent nuclei. The effect on the main chromophore might be minimal.
10-Hydroxy-Vallesiachotamine Significant changes in aromatic ¹H/¹³C NMR; likely red-shift in UV λmax.The hydroxyl group is a strong auxochrome, which will affect the electronic transitions and shielding of the aromatic ring.
This compound with saturated C18-C19 bond Disappearance of vinylic ¹H/¹³C NMR signals; blue-shift in UV λmax.Saturation of the double bond removes the associated vinylic protons and alters the chromophore system, leading to absorption at a shorter wavelength.

This conceptual table illustrates how spectroscopic properties for novel analogues of this compound could be predicted using validated computational methods.

Future Perspectives and Research Directions

Metabolic Engineering Strategies for Enhanced Vallesiachotamine Production

Metabolic engineering offers promising avenues for increasing the production of valuable secondary metabolites like this compound. mdpi.com These strategies involve the manipulation of metabolic pathways to enhance the yield of the desired compound. mdpi.comnih.gov

Key metabolic engineering strategies include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing enzymes that are bottlenecks in the this compound biosynthetic pathway can significantly increase its production.

Blocking Competing Pathways: By inhibiting or eliminating pathways that divert precursors away from this compound synthesis, the metabolic flux towards the target compound can be enhanced. nih.gov

Introduction of Heterologous Genes: Introducing genes from other organisms can create novel pathways or improve existing ones for more efficient production. mdpi.com

Research has shown that the biosynthesis of this compound in Catharanthus roseus involves the enzymes strictosidine (B192452) synthase (STR) and strictosidine β-glucosidase (SGD). researchgate.net The transcription factor ORCA3 regulates the expression of these genes. researchgate.net Studies have demonstrated that the elicitor catharanthine (B190766) can up-regulate the expression of STR, SGD, and ORCA3, leading to increased production of this compound and its isomer, isothis compound (B1599435). researchgate.netresearchgate.net This suggests that targeted manipulation of these genes and the use of elicitors are viable strategies for enhancing this compound yield in plant cell cultures. researchgate.netresearchgate.net

The biosynthetic pathway of this compound originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. clockss.org The subsequent hydrolysis of strictosidine can lead to the formation of this compound. clockss.org A deeper understanding of the enzymes and regulatory mechanisms involved in these steps is crucial for designing effective metabolic engineering strategies.

Design and Synthesis of Novel Multi-Target Directed Ligands Based on the this compound Scaffold

The unique chemical structure of this compound makes it an attractive scaffold for the design and synthesis of novel multi-target-directed ligands (MTDLs). mdpi.com MTDLs are compounds designed to interact with multiple biological targets simultaneously, a promising approach for treating complex multifactorial diseases like neurodegenerative disorders. rsc.orgresearchgate.net

The this compound scaffold can be chemically modified to create derivatives with improved potency, selectivity, and pharmacokinetic properties. libretexts.org The synthesis of such derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into how different functional groups influence biological activity. libretexts.org

For instance, the indole (B1671886) nucleus and the β-N-acrylate group of this compound are key features that can be modified. scielo.brresearchgate.net By creating a library of this compound derivatives, researchers can screen for compounds with enhanced activity against specific targets or with a desired multi-target profile. nih.govmdpi.com Computational docking studies can further aid in the rational design of these ligands by predicting their binding interactions with target proteins. rsc.org

Advanced Pharmacological Profiling and Detailed Mechanism of Action Studies

While preliminary studies have revealed some of the pharmacological activities of this compound, a more comprehensive profiling is necessary to fully understand its therapeutic potential. This includes in-depth investigations into its mechanism of action at the molecular level.

This compound has been shown to exhibit a multifunctional profile, inhibiting several enzymes linked to neurodegeneration. scielo.brresearchgate.netplu.mx These include:

Monoamine oxidase A (MAO-A) researchgate.netresearchgate.net

Butyrylcholinesterase (BChE) researchgate.netub.edu

Sirtuins 1 and 2 (SIRT1 and SIRT2) researchgate.net

Catechol-O-methyltransferase (COMT) scielo.brresearchgate.net

Molecular docking studies have provided insights into how this compound interacts with these enzymes. For example, the this compound ring structure can bind to key residues in the active site of SIRT1, and its acetyl group can form hydrogen bonds. researchgate.net Similarly, it is suggested to bind to the catechol pocket of the COMT enzyme. scielo.br

Further research should focus on elucidating the precise molecular interactions and downstream signaling pathways affected by this compound. This will involve a combination of in vitro enzymatic assays, cell-based studies, and potentially in vivo animal models to confirm its efficacy and understand its broader physiological effects. For example, while it has shown antiproliferative effects on human melanoma cells, inducing cell cycle arrest and necrosis, the detailed mechanisms behind these effects require further investigation. ub.edu

Exploration of this compound as a Lead Compound in Drug Discovery Programs

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of a new drug. libretexts.orgwikipedia.orgsolubilityofthings.com this compound, with its demonstrated biological activities, is a promising candidate for a lead compound in various drug discovery programs. jetir.org

The process of developing a lead compound involves several stages, including:

Hit-to-Lead Optimization: This phase focuses on refining the chemical structure of the initial "hit" (in this case, this compound) to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues, researchers can identify the key structural features responsible for the desired biological activity. libretexts.org

In Vitro and In Vivo Testing: Rigorous testing in biological assays is crucial to evaluate the efficacy and safety of the lead compound and its derivatives. upmbiomedicals.com

The natural origin of this compound is an advantage, as natural products often possess inherent "drug-likeness" and structural complexity that can lead to better binding with biological targets. jetir.org Its multifunctional nature makes it particularly interesting for developing treatments for complex diseases where a multi-target approach is beneficial. scielo.brresearchgate.net The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of conditions, including neurodegenerative diseases and cancer.

Q & A

(Basic) What are the key biosynthetic pathways involving vallesiachotamine, and how can researchers validate its enzymatic reduction mechanisms?

This compound is a monoterpene indole alkaloid involved in the bisindole alkaloid biosynthesis pathway. The enzyme CrDPAS (Catharanthus roseus Dihydroperakine Reductase) catalyzes its 1,4-reduction via hydride transfer from NADPH to C19 of the substrate. Thr54 in CrDPAS stabilizes the reaction intermediate through hydrogen bonding, as shown by substrate docking and mutagenesis studies (e.g., Thr54Ala mutants reduce product formation).
Methodological validation :

  • Use site-directed mutagenesis to test catalytic residues (e.g., Thr54, His53) and measure enzymatic activity via HPLC or LC-MS for product quantification.
  • Employ molecular docking (e.g., AutoDock Vina) to analyze substrate-enzyme interactions and validate hydrogen bonding networks .

(Advanced) How can researchers resolve contradictions in reported cytotoxic IC50 values of this compound across cancer cell lines?

Discrepancies in IC50 values (e.g., 14.7 µM in melanoma vs. 30 µM in KB/VJ300 cells) may arise from cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), or isomer variability (Z- vs. E-vallesiachotamine).
Methodological approach :

  • Standardize assays using identical protocols (e.g., MTT assay, 48-hour incubation, 10% FBS).
  • Isolate and test individual stereoisomers via chiral chromatography.
  • Perform meta-analysis of existing data to identify confounding variables (e.g., cell passage number, solvent controls) .

(Basic) What experimental strategies are recommended to assess this compound’s dual inhibition of MAO-A and acetylcholinesterase?

This compound derivatives exhibit MAO-A inhibition (IC50: 0.85–2.14 µM) and butyrylcholinesterase (BChE) inhibition (IC50: 7.08–14 µM).
Methodological workflow :

  • Enzyme assays : Use fluorometric kits (e.g., Amplex Red for MAO-A/B; Ellman’s method for BChE) with positive controls (e.g., clorgyline for MAO-A).
  • Dose-response curves : Test concentrations from 0.1–50 µM to calculate IC50.
  • Specificity checks : Compare inhibition against related enzymes (e.g., MAO-B, acetylcholinesterase) to confirm selectivity .

(Advanced) How can molecular dynamics (MD) simulations improve predictions of this compound’s binding to Sirtuin isoforms?

Initial docking studies suggest this compound binds SIRT1/SIRT2 via hydrophobic pockets and hydrogen bonds (e.g., with SIRT1 Ser442/Lys444). However, static docking may overlook conformational flexibility.
Methodological refinement :

  • Perform MD simulations (e.g., GROMACS) over 100+ ns to assess binding stability and residue interactions.
  • Calculate binding free energies (ΔG) via MM-GBSA to compare SIRT1 vs. SIRT2 affinity.
  • Validate with mutagenesis (e.g., Ala substitutions at Phe273 in SIRT1) to disrupt hydrophobic niches .

(Basic) What analytical techniques are critical for characterizing this compound’s structural isomers and ensuring reproducibility?

Z- and E-vallesiachotamine isomers differ in bioactivity due to stereochemical variations.
Methodological steps :

  • Separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA).
  • Characterization : Confirm structures via NMR (e.g., NOESY for spatial proximity) and circular dichroism.
  • Documentation : Report retention times, solvent systems, and spectral data in supplementary materials for reproducibility .

(Advanced) How should researchers design experiments to investigate this compound’s cell cycle arrest mechanisms in melanoma?

At 11–22 µM, this compound induces G0/G1 arrest in melanoma cells, while 50 µM causes necrosis.
Methodological design :

  • Time-course flow cytometry : Compare cell cycle profiles at 24/48/72 hours.
  • Western blotting : Quantify cyclins (e.g., Cyclin D1) and CDK inhibitors (e.g., p21).
  • Metabolic profiling : Assess ATP/ADP ratios and ROS levels to distinguish apoptosis from necrosis .

(Basic) What are best practices for documenting this compound research to meet journal reproducibility standards?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Experimental section : Detail synthesis steps, purification methods (e.g., column chromatography gradients), and characterization data.
  • Supporting information : Include raw spectral data (NMR, MS), crystallographic files (if applicable), and assay protocols.
  • Citations : Reference primary literature for known compounds and deposit novel data in repositories (e.g., Zenodo) .

(Advanced) How can researchers address conflicting results in this compound’s neuroprotective vs. cytotoxic effects?

Contradictions arise from concentration-dependent effects (e.g., neuroprotection at low doses vs. cytotoxicity at high doses).
Methodological resolution :

  • Dose-ranging studies : Test 0.1–100 µM in neuronal and cancer cell lines.
  • Pathway analysis : Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2 for apoptosis; BDNF for neuroprotection).
  • In vivo models : Compare pharmacokinetics in zebrafish xenografts vs. rodent neuroprotection models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.